1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is an organic compound that features both indole and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-21(19-10-6-7-11-20(19)24(16)2)22(26)23(27)25-14-12-18(13-15-25)17-8-4-3-5-9-17/h3-12H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMQAJWGGKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with an appropriate precursor, such as 1,2-dimethylindole, through a Friedel-Crafts acylation reaction.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Two Moieties: The final step would involve coupling the indole and pyridine moieties through a suitable linker, such as an ethane-1,2-dione group, under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperidin-1-yl)ethane-1,2-dione
- 1-(1,2-dimethylindol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propane-1,2-dione
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione , often referred to as compound A , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by an indole moiety linked to a tetrahydropyridine derivative. Its molecular formula is , with a molecular weight of approximately 362.47 g/mol. The structural features contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compound A exhibits several biological activities, primarily through the following mechanisms:
1. Antioxidant Activity
Compound A has shown significant antioxidant properties in various assays. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for neuroprotection and anti-inflammatory effects.
2. Neuroprotective Effects
Studies have demonstrated that compound A can protect neuronal cells from apoptosis induced by neurotoxic agents. This effect is likely mediated through modulation of signaling pathways involved in cell survival and apoptosis.
3. Enzyme Inhibition
Compound A has been found to inhibit specific enzymes associated with neurodegenerative diseases. For instance, it shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy.
In Vitro Studies
In vitro studies have assessed the effects of compound A on various cell lines:
These findings indicate that compound A not only enhances cell viability but also significantly inhibits enzymes linked to neurodegeneration.
In Vivo Studies
Animal models have been utilized to further explore the biological effects of compound A:
Case Study: Neuroprotection in Rodent Models
In a study involving rodent models of neurodegeneration induced by MPTP (a neurotoxin), administration of compound A resulted in:
- Improved Motor Function : Animals treated with compound A showed significantly improved motor coordination compared to controls.
- Reduced Neuroinflammation : Histological analysis revealed decreased markers of inflammation in the brain tissues of treated animals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
